molecular formula C12H12N2 B8060183 3-Methyl-5-(3-pyridinyl)benzenamine

3-Methyl-5-(3-pyridinyl)benzenamine

Cat. No.: B8060183
M. Wt: 184.24 g/mol
InChI Key: KOOYFPBSQRKDEU-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-pyridinyl)benzenamine is a substituted aromatic amine featuring a benzene ring with a methyl group at the 3-position and a pyridine ring at the 5-position. This compound belongs to a class of molecules where aromatic amines are functionalized with heterocyclic groups, often explored for their pharmacological and material science applications.

Properties

IUPAC Name

3-methyl-5-pyridin-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-5-11(7-12(13)6-9)10-3-2-4-14-8-10/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOYFPBSQRKDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-5-(3-pyridinyl)benzenamine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and conditions would be optimized for cost-efficiency and yield. Continuous flow reactors may be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(3-pyridinyl)benzenamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-Methyl-5-(3-pyridinyl)benzenamine can be achieved through several methods, including:

  • Amination Reactions : The compound can be synthesized via nucleophilic substitution reactions involving an appropriate pyridine derivative and an aniline precursor.
  • Catalytic Methods : Recent advancements have introduced biocatalysts that enhance the efficiency of the synthesis process, yielding high purity and significant yields in shorter reaction times .

The chemical structure of this compound features a methyl group at the 3-position and a pyridine ring at the 5-position, contributing to its unique reactivity and biological properties.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For example:

  • Pyrazolone Derivatives : Compounds derived from this amine have shown significant anticancer activity against various cell lines, including breast cancer (MCF-7). Studies utilizing MTT assays demonstrated that these derivatives could enhance survival rates in normal fibroblast cells compared to cancerous cells, suggesting a potential for targeted cancer therapies with reduced side effects .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Studies have focused on its ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), which are key players in inflammatory pathways. Preliminary results suggest that certain derivatives can effectively reduce inflammation in vivo, indicating their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity:

  • Substituent Variations : Modifications at various positions of the aromatic rings (e.g., introducing different alkyl or functional groups) can significantly affect the compound's potency and selectivity against specific biological targets .
  • Molecular Interactions : The presence of the pyridine ring enhances hydrogen bonding capabilities, which is essential for binding interactions with biological macromolecules .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

  • Polymer Synthesis : It can be utilized as a monomer in the synthesis of polymers with specific electronic or optical properties. The incorporation of pyridine moieties into polymer backbones can enhance conductivity and thermal stability.

Anticancer Evaluation Study

In a recent study, researchers synthesized a series of pyrazolone derivatives from this compound and evaluated their anticancer effects on MCF-7 cells. The findings indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting their potential as effective cancer treatments with fewer side effects .

Anti-inflammatory Research

Another study focused on assessing the anti-inflammatory effects of modified versions of this compound using animal models. The results showed a marked reduction in paw edema compared to control groups, highlighting its therapeutic potential in treating inflammatory conditions .

Mechanism of Action

The mechanism by which 3-Methyl-5-(3-pyridinyl)benzenamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary widely but often include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 3-Methyl-5-(3-pyridinyl)benzenamine, differing in substituents or heterocyclic groups:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
3-Fluoro-5-(4-methyl-3-pyridinyl)benzenamine Fluorine at benzene, methyl at pyridine C₁₂H₁₁FN₂ Discontinued commercial availability; structural analog for pharmacological studies
3-Methyl-5-(1-methyl-1H-tetrazol-5-yl)benzenamine Tetrazole ring replaces pyridine C₉H₁₁N₅ Potential heterocyclic scaffold for medicinal chemistry
4-(1H-Imidazol-4-yl)benzenamine Imidazole ring replaces pyridine C₉H₉N₃ Melting point: 97°C; used in coordination chemistry
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Pyrimidine-pyridine hybrid with nitro group C₁₆H₁₄N₆O₂ Intermediate in kinase inhibitor synthesis

Physicochemical Properties

  • Molecular Weight and Polarity :

    • This compound (C₁₂H₁₂N₂) has a molecular weight of 184.24 g/mol . The fluorine analog (C₁₂H₁₁FN₂) is slightly heavier (218.23 g/mol ) due to fluorine substitution .
    • Imidazole derivatives (e.g., C₉H₉N₃) exhibit lower molecular weights but higher polarity due to the imidazole ring’s hydrogen-bonding capacity .
  • Thermal Stability :

    • Benzenamine derivatives with pyridine substituents (e.g., 3-Fluoro-5-(4-methyl-3-pyridinyl)benzenamine) may exhibit moderate thermal stability, as inferred from discontinued commercial listings .

Biological Activity

3-Methyl-5-(3-pyridinyl)benzenamine, also known as a pyridine-substituted aniline derivative, has garnered attention in recent years due to its potential biological activities. This compound is of particular interest in medicinal chemistry for its applications in treating various diseases, including cancer and infectious diseases. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N2(Molecular Weight 200 24 g mol)\text{C}_{12}\text{H}_{12}\text{N}_{2}\quad (\text{Molecular Weight 200 24 g mol})

This compound features a methyl group and a pyridine ring attached to a benzenamine core, which contributes to its unique biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM against human breast cancer cells (MCF-7) .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)18

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study found that the compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It has been suggested that this compound can trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Antioxidant Properties : Studies have indicated that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Case Studies

A notable case study involved the use of this compound in a preclinical trial aimed at evaluating its efficacy against breast cancer. The results showed a significant reduction in tumor size in treated mice compared to the control group, suggesting strong therapeutic potential .

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